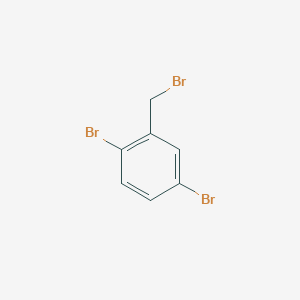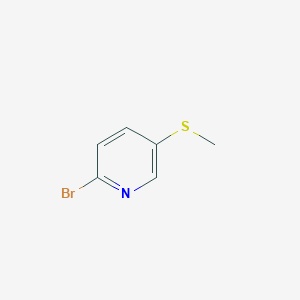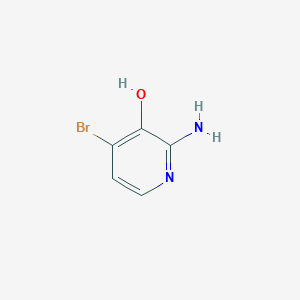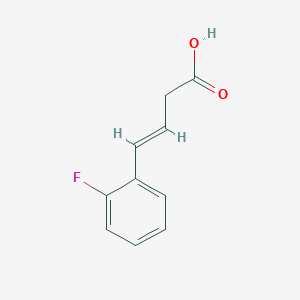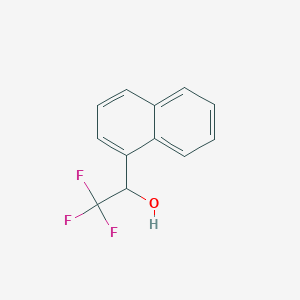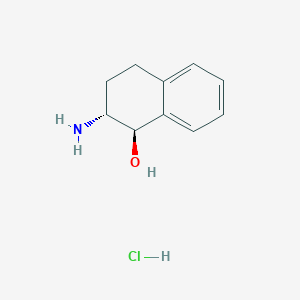
Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate (DAPM) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the malonate family and has a unique chemical structure that makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is not fully understood, but it is believed to be related to its ability to inhibit HDAC. HDAC is an enzyme that plays a key role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate and its derivatives can alter gene expression patterns and potentially modulate various biological processes.
Effets Biochimiques Et Physiologiques
Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate in lab experiments is its unique chemical structure, which allows for the synthesis of a wide range of derivatives. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one limitation of using Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the use of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate in scientific research. One potential direction is the synthesis of novel HDAC inhibitors based on the Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate scaffold. Additionally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate and its derivatives could be used to investigate the role of HDAC in various biological processes, including cancer and neurodegenerative diseases. Finally, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate could be used as a tool for developing new synthetic methodologies for the malonate family of compounds.
Méthodes De Synthèse
The synthesis of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate involves the reaction of dimethyl malonate with allyl bromide and propargyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is a white crystalline solid that is purified through recrystallization.
Applications De Recherche Scientifique
Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been used in various scientific research studies as a tool for investigating biological processes. One of the main applications of Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate is its use as a building block for synthesizing other compounds. For example, Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate has been used to synthesize a series of malonate-based inhibitors of the enzyme histone deacetylase (HDAC). These inhibitors have shown promise as potential therapeutics for cancer and other diseases.
Propriétés
Numéro CAS |
107428-06-8 |
|---|---|
Nom du produit |
Dimethyl 2-allyl-2-(prop-2-yn-1-yl)malonate |
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
dimethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate |
InChI |
InChI=1S/C11H14O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h1,6H,2,7-8H2,3-4H3 |
Clé InChI |
XTVIVNIMXZJYNQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC=C)(CC#C)C(=O)OC |
SMILES canonique |
COC(=O)C(CC=C)(CC#C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



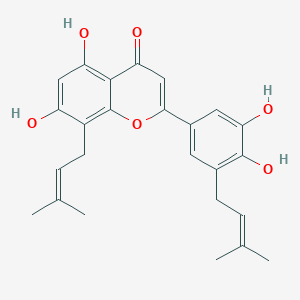
![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)
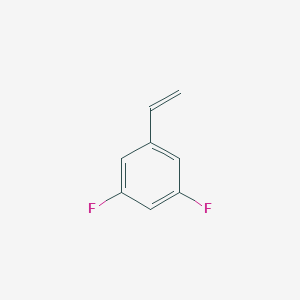
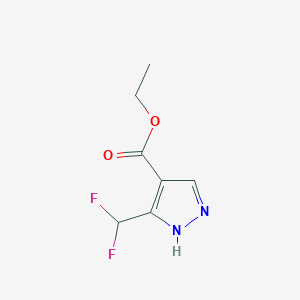
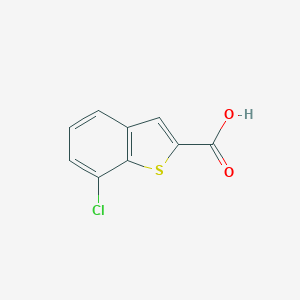
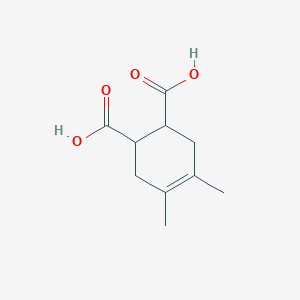
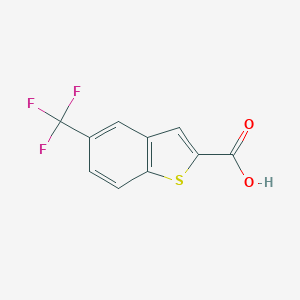
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
